molecular formula C8H8N4O2 B3359011 N-methyl-6-nitro-1H-benzimidazol-2-amine CAS No. 832102-61-1

N-methyl-6-nitro-1H-benzimidazol-2-amine

Cat. No.: B3359011
CAS No.: 832102-61-1
M. Wt: 192.17 g/mol
InChI Key: IJUWEALGQIHLKM-UHFFFAOYSA-N
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Description

N-methyl-6-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or nitriles, followed by nitration and methylation steps. One common method includes:

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-nitro-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM) as solvent.

Major Products Formed

    Reduction: N-methyl-6-amino-1H-benzimidazol-2-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N-methyl-6-nitro-1H-benzimidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA and proteins, disrupting their normal function and leading to cell death. This compound may also inhibit specific enzymes involved in cellular processes .

Comparison with Similar Compounds

N-methyl-6-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives such as:

    2-Methylbenzimidazole: Lacks the nitro group, making it less reactive.

    6-Nitrobenzimidazole: Lacks the N-methyl group, affecting its solubility and reactivity.

    N-methylbenzimidazole: Lacks the nitro group, reducing its potential biological activity.

The presence of both the nitro and N-methyl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

N-methyl-6-nitro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-9-8-10-6-3-2-5(12(13)14)4-7(6)11-8/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUWEALGQIHLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50835480
Record name N-Methyl-6-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-61-1
Record name N-Methyl-6-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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